Cas no 90110-97-7 (4-Bromo-2-(hydroxymethyl)benzonitrile)

4-Bromo-2-(hydroxymethyl)benzonitrile is a brominated aromatic compound featuring both a hydroxymethyl and a nitrile functional group. This structure makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of the hydroxymethyl group allows for further derivatization, while the nitrile group offers reactivity for coupling or cyclization reactions. The bromine substituent enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Its well-defined reactivity profile and stability under standard conditions make it a valuable building block for constructing complex molecular frameworks. The compound is typically handled under inert conditions to preserve its functional group integrity.
4-Bromo-2-(hydroxymethyl)benzonitrile structure
90110-97-7 structure
Product Name:4-Bromo-2-(hydroxymethyl)benzonitrile
CAS No:90110-97-7
MF:C8H6BrNO
MW:212.043341159821
MDL:MFCD09261044
CID:814655
PubChem ID:288434
Update Time:2025-05-24

4-Bromo-2-(hydroxymethyl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-2-(hydroxymethyl)benzonitrile
    • 2-bromo-4-(hydroxymethyl)benzonitrile
    • Benzonitrile,2-bromo-4-(hydroxymethyl)-
    • 2-Brom-4-hydroxymethyl-benzonitril
    • 3-BROMO-4-CYANOBENZYL ALCOHOL
    • 2-Bromo-4-(hydroxymethyl)benzonitrile (ACI)
    • p-Tolunitrile, 2-bromo-α-hydroxy- (7CI)
    • 3-Bromo-4-cyano-benzyl alcohol
    • NSC 149635
    • APZLAHOHUDEQQM-UHFFFAOYSA-N
    • MFCD09261044
    • AC7179
    • AKOS037629616
    • NSC-149635
    • DA-26876
    • SY041204
    • 90110-97-7
    • DTXSID60302198
    • CS-0459396
    • NSC149635
    • 3-Bromo-4-cyanobenzylalcohol
    • SCHEMBL7571054
    • MDL: MFCD09261044
    • Inchi: 1S/C8H6BrNO/c9-8-3-6(5-11)1-2-7(8)4-10/h1-3,11H,5H2
    • InChI Key: APZLAHOHUDEQQM-UHFFFAOYSA-N
    • SMILES: N#CC1C(Br)=CC(CO)=CC=1

Computed Properties

  • Exact Mass: 210.96300
  • Monoisotopic Mass: 210.96328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 44Ų

Experimental Properties

  • Boiling Point: 374.3℃/760mmHg
  • PSA: 44.02000
  • LogP: 1.81308

4-Bromo-2-(hydroxymethyl)benzonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

4-Bromo-2-(hydroxymethyl)benzonitrile Pricemore >>

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4-Bromo-2-(hydroxymethyl)benzonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:90110-97-7)4-Bromo-2-(hydroxymethyl)benzonitrile
Order Number:A917144
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Quantity:250mg/1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:01
Price ($):249.0/504.0/1527.0
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4-Bromo-2-(hydroxymethyl)benzonitrile Related Literature

Additional information on 4-Bromo-2-(hydroxymethyl)benzonitrile

Research Brief on 4-Bromo-2-(hydroxymethyl)benzonitrile (CAS: 90110-97-7): Recent Advances and Applications

4-Bromo-2-(hydroxymethyl)benzonitrile (CAS: 90110-97-7) is a key intermediate in the synthesis of various bioactive compounds and pharmaceuticals. Recent studies have highlighted its significance in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. This research brief consolidates the latest findings on this compound, focusing on its synthetic applications, biological activities, and potential industrial relevance.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 4-Bromo-2-(hydroxymethyl)benzonitrile as a precursor in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The research team utilized this compound to develop a series of analogs with improved selectivity and pharmacokinetic profiles. The study emphasized the compound's versatility in introducing bromine and hydroxymethyl functional groups, which are critical for molecular interactions in enzyme inhibition.

In another recent development, researchers at the University of Cambridge explored the compound's role in the synthesis of fluorescent probes for cellular imaging. The hydroxymethyl group in 4-Bromo-2-(hydroxymethyl)benzonitrile was functionalized to attach fluorophores, enabling the tracking of specific cellular processes. This application underscores the compound's potential beyond traditional pharmaceutical uses, extending into diagnostic and research tools.

From a synthetic chemistry perspective, advancements in catalytic methods have improved the efficiency of producing 4-Bromo-2-(hydroxymethyl)benzonitrile. A 2024 paper in Organic Letters reported a palladium-catalyzed bromination protocol that achieves higher yields and purity compared to traditional methods. This innovation is particularly relevant for scaling up production while maintaining cost-effectiveness, addressing a critical need in industrial applications.

The safety and handling of 4-Bromo-2-(hydroxymethyl)benzonitrile have also been a focus of recent regulatory reviews. Updated material safety data sheets (MSDS) now include more detailed guidelines on storage conditions and personal protective equipment (PPE) requirements, reflecting a growing emphasis on workplace safety in chemical manufacturing.

Looking ahead, the compound's unique structural features continue to attract attention for drug discovery programs. Several pharmaceutical companies have included derivatives of 4-Bromo-2-(hydroxymethyl)benzonitrile in their pipelines for inflammatory diseases and oncology targets. The coming years are likely to see increased patent activity around this chemical scaffold as researchers explore its full therapeutic potential.

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Amadis Chemical Company Limited
(CAS:90110-97-7)4-Bromo-2-(hydroxymethyl)benzonitrile
A917144
Purity:99%/99%/99%
Quantity:250mg/1g/5g
Price ($):249.0/504.0/1527.0
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